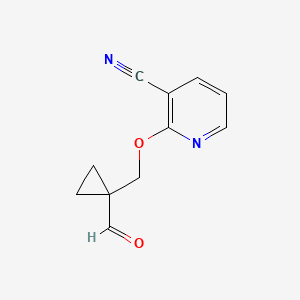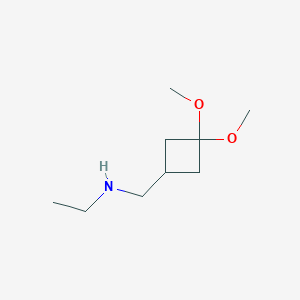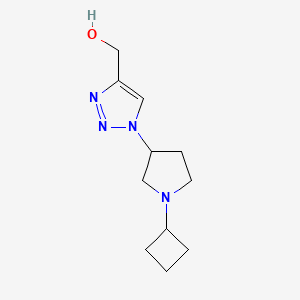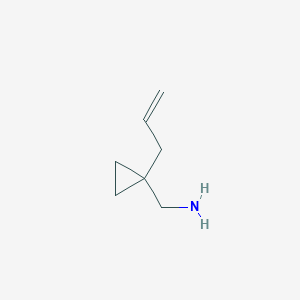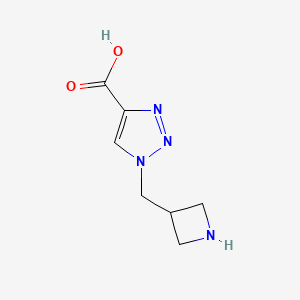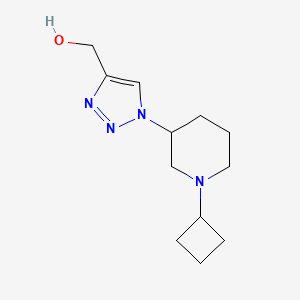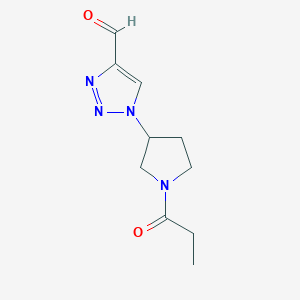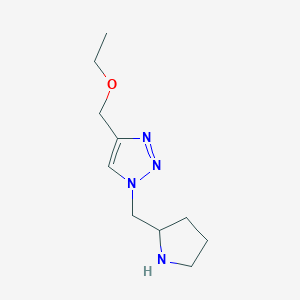
(1-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Übersicht
Beschreibung
(1-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol, or simply 1-THP-AZT, is an organic compound with a wide range of applications in biochemistry, pharmacology, and chemical synthesis. It is a heterocyclic compound with a five-membered ring containing three nitrogen atoms and one oxygen atom, and has a molecular formula of C7H13N3O. 1-THP-AZT has a variety of uses in scientific research, and is a valuable tool in the development of new drugs and treatments.
Wissenschaftliche Forschungsanwendungen
1-THP-AZT has a variety of applications in scientific research. It is a useful tool in the development of new drugs, as it has been used to synthesize a variety of compounds with potential therapeutic applications. It has also been used in the synthesis of novel inhibitors of the enzyme cytochrome P450, which is involved in the metabolism of drugs. Additionally, 1-THP-AZT has been used in the synthesis of a variety of other organic compounds, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-THP-AZT is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cytochrome P450. This enzyme is involved in the metabolism of drugs, and its inhibition can lead to increased drug concentrations in the body. Additionally, 1-THP-AZT is believed to interact with other enzymes, such as those involved in the synthesis of proteins and DNA.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-THP-AZT are not fully understood. However, it is believed that the compound may have an effect on the metabolism of drugs, as it has been shown to inhibit the enzyme cytochrome P450. Additionally, 1-THP-AZT may have an effect on the synthesis of proteins and DNA, as it has been shown to interact with other enzymes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
1-THP-AZT has several advantages for lab experiments. It is a relatively inexpensive and easy to obtain compound, and can be synthesized using a variety of methods. Additionally, it can be used in the synthesis of a variety of organic compounds. However, 1-THP-AZT also has some limitations. It is not well understood, and its mechanism of action is not fully known. Additionally, it can be toxic in high concentrations, and should be handled with care.
Zukünftige Richtungen
1-THP-AZT has a variety of potential future applications. It could be used in the development of new drugs, as it has been used to synthesize a variety of compounds with potential therapeutic applications. Additionally, it could be used in the synthesis of novel inhibitors of the enzyme cytochrome P450, which could lead to increased drug concentrations in the body. Additionally, 1-THP-AZT could be used in the synthesis of a variety of other organic compounds, including polymers and surfactants. Finally, further research could be conducted to better understand the biochemical and physiological effects of 1-THP-AZT.
Eigenschaften
IUPAC Name |
[1-[1-(oxan-4-yl)azetidin-3-yl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c16-8-9-5-15(13-12-9)11-6-14(7-11)10-1-3-17-4-2-10/h5,10-11,16H,1-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVIUBBPSTVXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC(C2)N3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



